3-amino-N-[2-(trifluoromethyl)phenyl]-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide
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Overview
Description
3-amino-N-[2-(trifluoromethyl)phenyl]-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide is a complex organic compound featuring a unique structure that combines multiple functional groups. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-[2-(trifluoromethyl)phenyl]-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thieno[3,2-e]pyridine Core: This step often involves the cyclization of a suitable precursor, such as a substituted thiophene, with a pyridine derivative under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated intermediate.
Attachment of the Trifluoromethylphenyl Group: This step usually involves a coupling reaction, such as a Suzuki or Heck coupling, to attach the trifluoromethylphenyl group to the core structure.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale batch reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used under various conditions, often in the presence of catalysts.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activities such as anti-inflammatory, anticancer, or antimicrobial effects, making it a promising lead compound for drug discovery.
Industry
In the industrial sector, the compound could be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 3-amino-N-[2-(trifluoromethyl)phenyl]-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the amino and carboxamide groups can form hydrogen bonds, stabilizing the interaction. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-amino-N-[2-chloro-5-(trifluoromethyl)phenyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide
- 3-amino-N-[4-(aminosulfonyl)phenyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide
Uniqueness
Compared to similar compounds, 3-amino-N-[2-(trifluoromethyl)phenyl]-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide is unique due to its specific substitution pattern and the presence of the trifluoromethyl group. This group can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from its analogs.
Properties
Molecular Formula |
C18H14F3N3OS |
---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
6-amino-N-[2-(trifluoromethyl)phenyl]-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide |
InChI |
InChI=1S/C18H14F3N3OS/c19-18(20,21)11-5-1-2-6-13(11)23-16(25)15-14(22)10-8-9-4-3-7-12(9)24-17(10)26-15/h1-2,5-6,8H,3-4,7,22H2,(H,23,25) |
InChI Key |
FKIYOHGPYAEZLZ-UHFFFAOYSA-N |
SMILES |
C1CC2=CC3=C(N=C2C1)SC(=C3N)C(=O)NC4=CC=CC=C4C(F)(F)F |
Canonical SMILES |
C1CC2=CC3=C(N=C2C1)SC(=C3N)C(=O)NC4=CC=CC=C4C(F)(F)F |
Origin of Product |
United States |
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